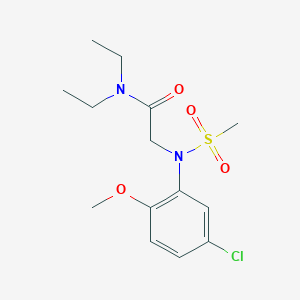
N-(3,5-dimethylphenyl)-3-phenylacrylamide
Vue d'ensemble
Description
N-(3,5-dimethylphenyl)-3-phenylacrylamide is a chemical compound with potential applications in various fields due to its unique molecular structure and properties. The synthesis and analysis of its structure, along with the exploration of its chemical and physical properties, have been subjects of scientific investigation.
Synthesis Analysis
The synthesis of compounds related to N-(3,5-dimethylphenyl)-3-phenylacrylamide involves complex chemical reactions, often aiming to enhance the compound's stability or modify its properties for specific applications. For instance, the synthesis of triorganotin cations stabilized by intramolecular coordination highlights the intricate processes involved in creating compounds with specific structural characteristics (Koten et al., 1978).
Molecular Structure Analysis
Molecular structure analysis often employs techniques like X-ray crystallography to elucidate the arrangement of atoms within a compound. The structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provides insight into the molecular geometry and intermolecular interactions, which are crucial for understanding the compound's behavior and reactivity (Al-Hourani et al., 2016).
Chemical Reactions and Properties
Chemical reactions and properties of N-(3,5-dimethylphenyl)-3-phenylacrylamide derivatives can be complex, involving various functional groups and reaction mechanisms. Research on N,N-dimethylformamide-promoted reactions with isocyanides and barbituric acids showcases the synthetic versatility and potential reactivity of compounds within this chemical class (Teimouri & Tayyebi, 2010).
Physical Properties Analysis
The analysis of physical properties, such as solubility, melting points, and glass transition temperatures, is essential for understanding how a compound behaves under different conditions. The synthesis and characterization of homopolymers and copolymers involving 3,5-dimethylphenyl methacrylate shed light on the compound's physical behavior and potential applications in polymer science (Vijayanand et al., 2002).
Applications De Recherche Scientifique
Ligand Effects in Extended Networks
- Research explored the effect of methyl substituents on network structures in metal complexes, which can be relevant for understanding the behavior of similar compounds like N-(3,5-dimethylphenyl)-3-phenylacrylamide in complex formation and extended network structures (Armentano et al., 2006).
Polymerization Properties
- Investigations into the stereospecific anionic polymerization of N,N-dialkylacrylamides, which are structurally related to N-(3,5-dimethylphenyl)-3-phenylacrylamide, provide insights into its potential applications in polymer chemistry (Kobayashi et al., 1999).
Catalyst Development
- Studies on catalysts based on nickel(II) and palladium(II) complexes, incorporating similar structural elements to N-(3,5-dimethylphenyl)-3-phenylacrylamide, can inform its potential application in catalysis (Schmid et al., 2001).
Pharmacological Analysis
- Research into N-(2,3-dimethylphenyl)benzenesulfonamide derivatives, which share structural features with N-(3,5-dimethylphenyl)-3-phenylacrylamide, sheds light on possible pharmacological applications (Abbasi et al., 2016).
Fluorescent Molecular Probes
- The development of fluorescent molecular probes using compounds structurally similar to N-(3,5-dimethylphenyl)-3-phenylacrylamide could be a significant application in biological and chemical sensing (Diwu et al., 1997).
KCNQ2 Potassium Channel Opener
- (S)-N-[1-(3-morpholin-4-ylphenyl)ethyl]-3-phenylacrylamide, a compound similar to N-(3,5-dimethylphenyl)-3-phenylacrylamide, has been synthesized as a KCNQ2 potassium channel opener, indicating potential neuropharmacological applications (Wu et al., 2003).
Molecular Docking and DFT Calculations
- The synthesis and biological evaluation of benzenesulfonamide derivatives, along with molecular docking and DFT calculations, provide insights into potential computational chemistry applications (Fahim & Shalaby, 2019).
Corrosion Inhibition
- Investigations into the corrosion inhibition properties of benzothiazole derivatives suggest possible applications of N-(3,5-dimethylphenyl)-3-phenylacrylamide in material science and engineering (Salarvand et al., 2017).
Propriétés
IUPAC Name |
(E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17NO/c1-13-10-14(2)12-16(11-13)18-17(19)9-8-15-6-4-3-5-7-15/h3-12H,1-2H3,(H,18,19)/b9-8+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QAXNLTINQBYSCS-CMDGGOBGSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)C=CC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=CC(=C1)NC(=O)/C=C/C2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30350500 | |
| Record name | (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
154205-27-3 | |
| Record name | (2E)-N-(3,5-dimethylphenyl)-3-phenylprop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30350500 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(3,5-DIMETHYLPHENYL)-3-PHENYLACRYLAMIDE | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![7,9,10-trimethyl-1,2,3,4-tetrahydro-5H-benzo[c]furo[3,2-g]chromen-5-one](/img/structure/B5541708.png)
![6-(2,6-dimethylphenyl)-1,4,5,6-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B5541712.png)
![N-(3-chloro-2-methylphenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5541719.png)

![6-bromo-N-propyl[1,2,4]triazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5541731.png)
![(3R*,4R*)-1-[(2-chloro-6-fluorophenyl)acetyl]-4-(2-methoxyethyl)-3-methyl-4-piperidinol](/img/structure/B5541735.png)
![[1-(3-bromobenzyl)-3-piperidinyl]methanol](/img/structure/B5541736.png)

![methyl 4-[4-methyl-5-(1H-1,2,4-triazol-1-ylmethyl)-4H-1,2,4-triazol-3-yl]piperidine-1-carboxylate](/img/structure/B5541753.png)
![4-({4-[(2,4-dichlorobenzyl)oxy]benzylidene}amino)-5-ethyl-4H-1,2,4-triazole-3-thiol](/img/structure/B5541766.png)

![2-(2,4-dichlorophenyl)-5,7-dimethyl-1,3-diazatricyclo[3.3.1.1~3,7~]decan-6-one](/img/structure/B5541780.png)
![5-isopropyl-N-methyl-N-[(4-propyl-4H-1,2,4-triazol-3-yl)methyl]pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5541801.png)
![8-(1,3-benzodioxol-5-ylcarbonyl)-2-(3-methoxypropyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5541804.png)